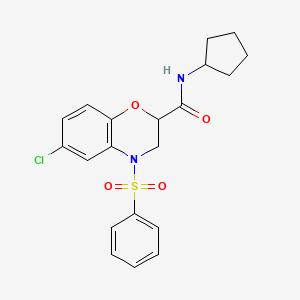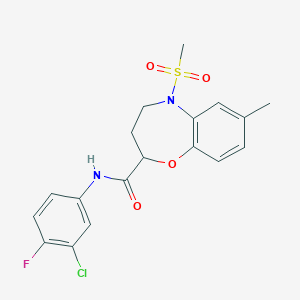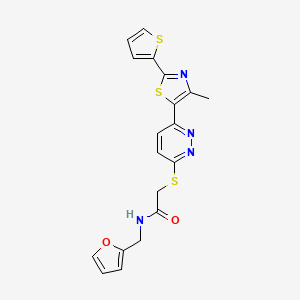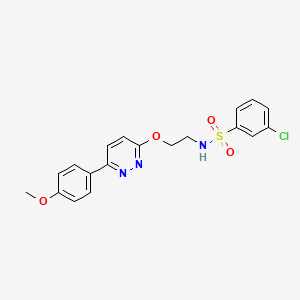![molecular formula C20H15F4N3O2 B11232081 N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B11232081.png)
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a fluorophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine ring and the subsequent introduction of the fluorophenyl and trifluoromethyl groups. Common synthetic routes include:
Formation of the Pyridazine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions using fluorinated aromatic compounds.
Attachment of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[6-(4-chlorophenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide
- N-(2-{[6-(4-bromophenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide
- N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group also contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H15F4N3O2 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H15F4N3O2/c21-16-6-4-13(5-7-16)17-8-9-18(27-26-17)29-11-10-25-19(28)14-2-1-3-15(12-14)20(22,23)24/h1-9,12H,10-11H2,(H,25,28) |
InChI Key |
AFESYROTPQCXCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-difluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11232016.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B11232020.png)



![N-(2-chlorophenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B11232045.png)
![3,4-dimethoxy-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B11232048.png)
![N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11232055.png)
![N-(2-methoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11232063.png)
![N-ethyl-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11232068.png)
![N-(butan-2-yl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B11232072.png)
![6,7-dimethyl-N-[4-(propan-2-yloxy)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11232075.png)
